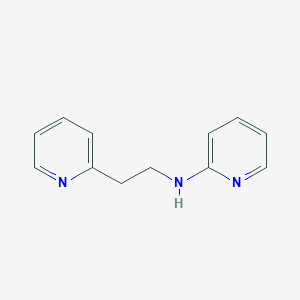
N-(2-pyridin-2-ylethyl)pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-pyridin-2-ylethyl)pyridin-2-amine is an organic compound that belongs to the class of aminopyridines. This compound is characterized by the presence of two pyridine rings connected by an ethylamine linker. Aminopyridines are known for their significant biological and therapeutic value, making them a subject of interest in various fields of scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-(2-pyridin-2-ylethyl)pyridin-2-amine can be synthesized through several methods. One common approach involves the reaction of α-bromoketones with 2-aminopyridine under different reaction conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions . Another method involves the oxidative amidation of methylarenes using TBHP in decane .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-pyridin-2-ylethyl)pyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like TBHP.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: TBHP in toluene or decane.
Reduction: Sodium borohydride in methanol.
Substitution: Various halides and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of N-(pyridin-2-yl)amides, while substitution reactions can yield various substituted pyridine derivatives .
Aplicaciones Científicas De Investigación
N-(2-pyridin-2-ylethyl)pyridin-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Mecanismo De Acción
The mechanism of action of N-(2-pyridin-2-ylethyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the binding of certain ligands to their receptors, thereby modulating biological responses. The compound’s effects are mediated through its interaction with histamine receptors, which play a crucial role in various physiological processes .
Comparación Con Compuestos Similares
N-(2-pyridin-2-ylethyl)pyridin-2-amine can be compared with other similar compounds, such as:
N-Methyl-N,N-bis(2-pyridylethyl)amine: This compound has a similar structure but includes a methyl group, which can influence its chemical properties and biological activities.
N-(pyridin-2-yl)amides: These compounds share the pyridine ring but differ in their functional groups, leading to variations in their reactivity and applications.
3-bromoimidazo[1,2-a]pyridines: These compounds have a different core structure but are synthesized from similar starting materials, highlighting the versatility of the synthetic methods.
Propiedades
Número CAS |
6311-99-5 |
|---|---|
Fórmula molecular |
C12H13N3 |
Peso molecular |
199.25 g/mol |
Nombre IUPAC |
N-(2-pyridin-2-ylethyl)pyridin-2-amine |
InChI |
InChI=1S/C12H13N3/c1-3-8-13-11(5-1)7-10-15-12-6-2-4-9-14-12/h1-6,8-9H,7,10H2,(H,14,15) |
Clave InChI |
SNTUYLQKOKQEEZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)CCNC2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


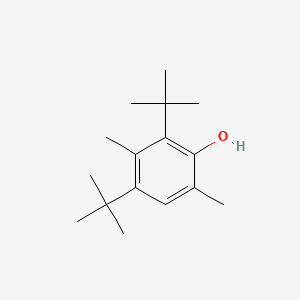
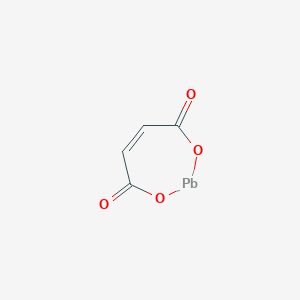
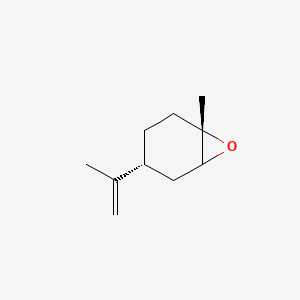
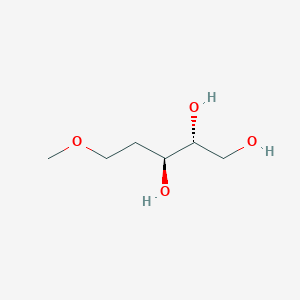
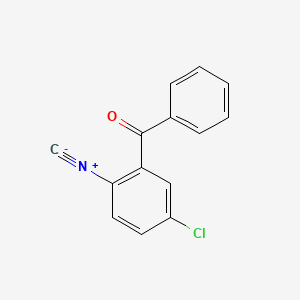
![2-[(4-Hexoxybenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid](/img/structure/B13811662.png)
![2-(9-Methyl-3,9-diazabicyclo[3.3.1]nonan-3-yl)ethanamine](/img/structure/B13811668.png)
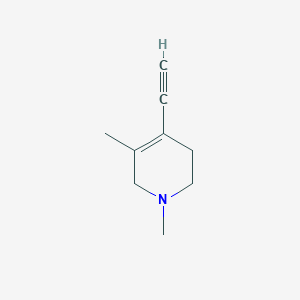

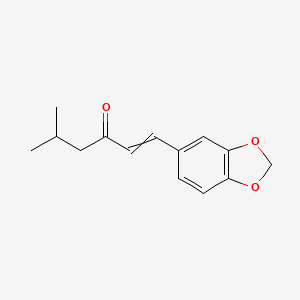
![methyl (2S)-2-(1,1-dioxo-3H-1,2-thiazol-2-yl)-3-[(2-methylpropan-2-yl)oxy]propanoate](/img/structure/B13811695.png)
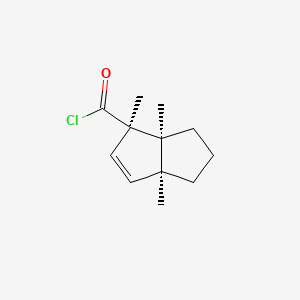
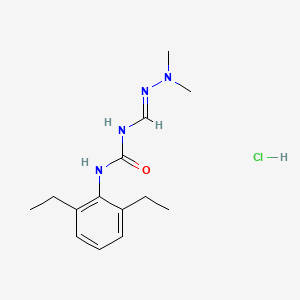
![Dibenz[b,e][1,4]oxazepine, 5-[o-[beta-(dimethylamino)-N-[2-(dimethylamino)ethyl]-o-phenetidino]benzyl]-5,11-dihydro-](/img/structure/B13811711.png)
